2-(Furan-2-yl)propan-2-amine hydrochloride

Description

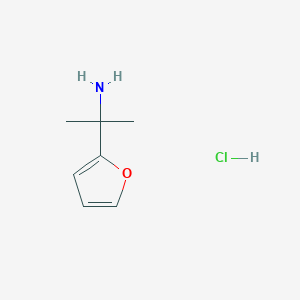

2-(Furan-2-yl)propan-2-amine hydrochloride is a substituted amphetamine derivative featuring a furan ring attached to a propan-2-amine backbone. The furan moiety (a five-membered aromatic heterocycle with one oxygen atom) distinguishes it from phenyl-substituted analogs. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications.

Properties

Molecular Formula |

C7H12ClNO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2-(furan-2-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H11NO.ClH/c1-7(2,8)6-4-3-5-9-6;/h3-5H,8H2,1-2H3;1H |

InChI Key |

GUWCTYMDVZYFFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CO1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)propan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom.

Alkylation: The furan ring is alkylated using a suitable alkylating agent to introduce the propan-2-amine group.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The final product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in 2-(Furan-2-yl)propan-2-amine hydrochloride undergoes oxidation under specific conditions. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used oxidizing agents. These reactions typically result in the formation of oxidized derivatives, such as dienones or furanone structures, depending on the reaction conditions.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Oxidized furan derivatives (e.g., furanone) |

Reduction Reactions

Reduction primarily targets the furan ring, converting it into a tetrahydrofuran (THF) moiety. Raney nickel (Ni) or other hydrogenation catalysts are employed under hydrogen gas (H₂) to achieve this transformation . The amine group, being protonated in the hydrochloride salt, remains largely unaffected during this process.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Reduction | H₂, Raney Ni | Tetrahydrofuran derivatives |

Substitution Reactions

Electrophilic substitution on the furan ring is facilitated by Lewis acids such as aluminum chloride (AlCl₃). This reaction introduces new substituents onto the aromatic ring, leveraging the electron-rich nature of furan. The protonated amine group in the hydrochloride salt reduces its nucleophilicity, making substitution at the amine site less favorable.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Substitution | AlCl₃ | Substituted furan derivatives |

Structural and Mechanistic Insights

-

Molecular Formula : C₇H₁₁NO (free base), with the hydrochloride salt adding Cl⁻ .

-

Reactivity Trends : The furan ring’s electron-rich nature drives electrophilic reactions, while the protonated amine minimizes nucleophilic activity.

-

Catalytic Processes : Hydrogenation catalysts like Raney Ni enable selective reduction of the furan ring without affecting the amine group .

Research Findings

-

Biological Implications : While not directly studied for this compound, analogous furan-amine compounds show interactions with neurotransmitter systems and potential anticancer activity.

-

Industrial Synthesis : Scale-up processes may involve continuous flow reactors or optimized catalytic hydrogenation to improve yield and purity .

Scientific Research Applications

2-(Furan-2-yl)propan-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Phenyl Rings : The furan ring introduces an oxygen atom, which may improve water solubility compared to purely hydrocarbon aromatic systems (e.g., phenyl or naphthyl derivatives). However, the electron-rich furan could also increase susceptibility to oxidative metabolism .

- Fluorine’s electronegativity may also modulate receptor binding .

CNS Activity

Compounds like N-Methyl-1-(benzofuran-5-yl)propan-2-amine hydrochloride (5-MAPB) and 2C-T-7 (a phenethylamine derivative) are documented in SERS-based detection studies for psychoactive effects, suggesting that furan- and phenyl-substituted amphetamines may share stimulant or hallucinogenic properties . However, the specific activity of this compound remains uncharacterized.

Medicinal Chemistry

- Impurity Standards : Analogous compounds like (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl are used as reference standards in pharmaceutical quality control, underscoring their regulatory importance .

Biological Activity

2-(Furan-2-yl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amine precursors under controlled conditions. The resulting compound is usually isolated as a hydrochloride salt to enhance its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and neuropharmacology .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress, which is linked to neurodegenerative diseases .

Case Studies

- Antidepressant-Like Effects : A study conducted on mice demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties .

- Neuroprotection in Cell Cultures : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Reaction | Furan derivative reacted with amine precursor |

| Isolation | Formation of hydrochloride salt for stability |

| Purification | Crystallization or chromatography methods employed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.